Antiproliferative Potency in MCF-7 Breast Cancer Cells: Target Compound vs. Class Benchmark
No direct head-to-head comparison data are available for CAS 864940-73-8 against a named close analog in any peer-reviewed study. Published structure-activity relationship (SAR) data for the benzothiazole-2-carboxamide class demonstrate that submicromolar antiproliferative activity in MCF-7 cells is achievable, with the most potent derivatives in the Videnović et al. series exhibiting IC50 values in the submicromolar range [1]. However, these data are for structurally distinct benzothiazole carbamates and amides and cannot be directly imputed to CAS 864940-73-8. Procurement decisions based on class-level potency projections are therefore unsupported.
| Evidence Dimension | Antiproliferative activity (IC50) in MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | Not available in public domain [1] |
| Comparator Or Baseline | Most potent benzothiazole carbamate/amide derivatives from Videnović et al. 2018 series: submicromolar IC50 [1] |
| Quantified Difference | Cannot be calculated; target compound lacks published potency data |
| Conditions | MCF-7 cell line, MTT or similar viability assay (class reference) [1] |
Why This Matters
Without compound-specific potency data, the user bears the full burden of primary screening; the compound cannot be prioritized over any analog with established activity.
- [1] Videnović, M.; et al. Benzothiazole carbamates and amides as antiproliferative species. *Eur. J. Med. Chem.* **2018**, *157*, 1096–1114. View Source
